N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide
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Description
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H29N3O2S2 and its molecular weight is 407.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has delved into synthesizing and characterizing novel compounds with structures similar to N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide, highlighting their potential in various applications. For instance, new dibenzenesulfonamides were synthesized to develop anticancer drug candidates, with their structure confirmed by NMR and HRMS spectra. These compounds demonstrated promising cytotoxicity against various tumor cell lines and showed significant carbonic anhydrase inhibitory effects, particularly on tumor-associated isoenzymes, suggesting their potential as anticancer agents (Gul et al., 2018).
Anticancer Activity
Another study focused on synthesizing thiophene-2-carboxaldehyde derivatives, which demonstrated good antibacterial, antifungal activity, and less toxicity. These compounds, including 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, were also explored for their binding characteristics and pharmacokinetic mechanism through optical spectroscopic, anticancer, and docking studies. The interaction of these compounds with Human Serum Albumin (HSA) was investigated, providing insights into their potential pharmacological actions and suggesting their applications in cancer therapy (Shareef et al., 2016).
Pharmacological Insights
Further research into isoquinolines, which share structural similarities with the compound , revealed their antagonistic effects on the P2X7 nucleotide receptor, a target relevant in inflammation and pain. Isoquinoline sulfonamides like 1-[N, O-Bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine (KN-62) were found to inhibit the human lymphocyte P2Z receptor, which shares functional characteristics with the P2X7 receptor. This inhibition was selective for human over rat receptor homologues, indicating the potential for species-specific drug development strategies (Humphreys et al., 1998).
Properties
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S2/c1-4-22-11-13-23(14-12-22)20(19-6-5-15-26-19)17(3)21-27(24,25)18-9-7-16(2)8-10-18/h5-10,15,17,20-21H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEJUUKVXXTAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.